molecular formula C18H13N3O3 B11988646 N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11988646
M. Wt: 319.3 g/mol
InChI Key: QBWALKHNJVMSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and catalysts like piperidine or sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Grignard reagents in anhydrous conditions.

Major Products

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core structure is particularly significant in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C18H13N3O3/c1-21-14-9-5-3-7-12(14)16(22)15(18(21)24)17(23)20-13-8-4-2-6-11(13)10-19/h2-9,22H,1H3,(H,20,23)

InChI Key

QBWALKHNJVMSIB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.